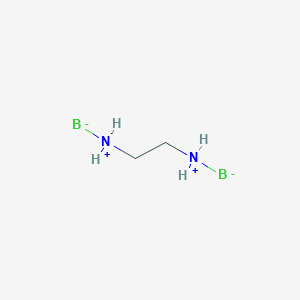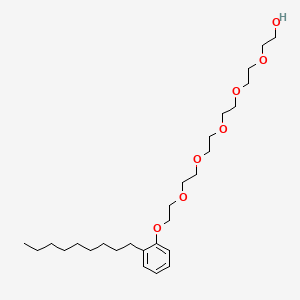
Ethylenediaminebisborane
Overview
Description
Ethylenediaminebisborane (EDAB) is a compound that has been demonstrated as a suitable hydrogen source for transfer hydrogenation reactions on C-C double bonds mediated by metal nanoparticles . Moreover, EDAB also acts as a reducing agent for carbonyl functionalities in water under metal-free conditions .
Molecular Structure Analysis
Theoretical and experimental pathways for the dehydrogenation of this compound have been reported . These studies were facilitated by tributylmethylammonium methyl sulfate .Chemical Reactions Analysis
This compound has been used as a hydrogen source for transfer hydrogenation reactions on C-C double bonds . It also acts as a reducing agent for carbonyl functionalities in water under metal-free conditions .Scientific Research Applications
Hydrogen Source and Reducing Agent
EDAB is highlighted as a suitable hydrogen source for transfer hydrogenation reactions on C-C double bonds, facilitated by metal nanoparticles. Its effectiveness extends to acting as a reducing agent for carbonyl functionalities in water under metal-free conditions, showcasing its dual functionality in organic synthesis and hydrogenation processes (Sahler, Scott, Gedig, & Prechtl, 2015).
Rocket Fuel Additive
In the context of aerospace engineering, ethylenediaminebisborane has been explored as a hypergolic hybrid rocket fuel additive. Its high hypergolicity with nitric acid, air stability, and non-toxicity mark it as a promising candidate for enhancing the performance of hybrid motors. The ignition delay and theoretical specific impulse values obtained from this compound surpass those of other nitric-acid-based hypergolic hybrids, indicating its potential to eliminate the need for a separate ignition system and offer the possibility of restart (Pfeil, Dennis, Son, Heister, Pourpoint, & Ramachandran, 2015).
Hydrogen Generation Catalyst
The catalytic hydrolysis of EDAB for hydrogen generation was also studied, with the development of a specific catalyst (p(SPA-co-AMPS)@Ag) that showed significant efficiency and reusability in the process. This research underlines the potential of this compound in sustainable energy applications, particularly in hydrogen production (Durgut & Ozay, 2020).
Combustion Characteristics
This compound's combustion characteristics were analyzed, revealing its short ignition delay time and low ignition energy, making it an efficient hydrogen storage material. The study of its ignition and combustion parameters could inform the development of more efficient and safer energy storage and generation systems (Shu, Xiongfei, Xuefeng, Shengji, & Yanhui, 2016).
Mechanism of Action
Target of Action
Ethylenediaminebisborane (EDAB) primarily targets C-C double bonds and carbonyl functionalities . It acts as a reducing agent for carbonyl functionalities in water under metal-free conditions .
Mode of Action
EDAB is used as a hydrogen source for transfer hydrogenation reactions on C-C double bonds . These reactions are mediated by metal nanoparticles . The compound also facilitates the dehydrogenation process .
Biochemical Pathways
The primary biochemical pathway involved with EDAB is the dehydrogenation process . This process is facilitated by tributylmethylammonium methyl sulfate, an ionic liquid . The selection of this ionic liquid was made by comparing the hydrogen bond interaction energies with the experimental basicity .
Pharmacokinetics
It’s known that the dehydrogenation experiment was carried out at a temperature of 105 °c and under an inert atmosphere . This resulted in a release of 2.31 equivalents of hydrogen .
Result of Action
The result of EDAB’s action is the release of hydrogen during the dehydrogenation process . This process results in the formation of a trigonal boron (sp2) –BH2 moiety after 150 minutes of reaction .
Action Environment
The action of EDAB is influenced by the environment in which it is used. For instance, the use of an inert atmosphere and a specific temperature (105 °C) is crucial for the dehydrogenation process . Moreover, the presence of water is necessary for EDAB to act as a reducing agent for carbonyl functionalities .
Safety and Hazards
Ethylenediamine, a related compound, is considered hazardous. It is flammable, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful if swallowed or if inhaled .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethylenediaminebisborane plays a crucial role in biochemical reactions, particularly in the dehydrogenation process The compound interacts with various enzymes and proteins to facilitate these reactions
Molecular Mechanism
This compound’s mechanism of action involves its role in the dehydrogenation process It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Properties
InChI |
InChI=1S/C2H8B2N2/c3-5-1-2-6-4/h1-2,5-6H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEMRGUTUHLXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][NH2+]CC[NH2+][B-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8B2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90637905 | |
| Record name | PUBCHEM_24190735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90637905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15165-88-5 | |
| Record name | Ethylenediaminebisborane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PUBCHEM_24190735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90637905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane ethylenediamine complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1614293.png)





![4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614305.png)
![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)
![2,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614307.png)

